molecular formula C11H19NO3 B1313120 Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate CAS No. 91550-08-2

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate

Cat. No.: B1313120
CAS No.: 91550-08-2
M. Wt: 213.27 g/mol
InChI Key: NNCPMJHKYIRKSA-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate is a chemical compound that likely belongs to the class of pyrrolidine derivatives . Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the corresponding acid with tert-butyl alcohol in the presence of a dehydrating agent . The exact synthesis method for this compound would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

While the exact molecular structure of this compound is not available, similar compounds like tert-butyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate have a molecular formula of C11H21NO3 .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its use in various chemical transformations . The exact chemical reactions involving this compound would depend on the specific reaction conditions .

Scientific Research Applications

Synthesis Methods and Chemical Structure

  • Synthesis and Crystal Structure Analysis : Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate derivatives are synthesized using various methods, including the mixed anhydride method for specific compounds. For instance, Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been characterized using spectroscopic methods and confirmed by X-ray diffraction studies, revealing its crystal structure and confirming the envelope conformation of the proline ring (S. Naveen et al., 2007).
  • Hydrogen Bonding and Crystal Packing : The study on tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate highlights the significance of hydrogen bonds between acidic protons from alkynes and amides and carbonyl oxygen atoms as acceptor partners. This compound crystallizes in an orthorhombic system, showcasing the orientation of carbamate and amide dipoles, which induce columnar stacking (P. Baillargeon et al., 2014).

Chemical Transformations and Applications

  • Optimization of Synthesis for Receptor Agonists : An optimized large-scale synthesis method for tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyrrolidine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, demonstrates the application of this compound derivatives in medicinal chemistry. This synthesis involves key transformations in a one-pot process, underscoring the compound's relevance in drug development (Lokesh Babu Jarugu et al., 2018).
  • Stereochemistry and Enantioselective Synthesis : The synthesis of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate and its reduction to produce (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate showcases the importance of stereochemistry in creating compounds with high diastereoselectivities. These methods are crucial for developing chiral molecules with potential pharmaceutical applications (K. Funabiki et al., 2008).

Molecular Packing and Supramolecular Arrangement

  • Supramolecular Chemistry : Investigations into the supramolecular arrangements of substituted oxopyrrolidine analogues provide insights into how weak intermolecular interactions (CH⋯O/CH⋯π/H⋯H) influence molecular packing. Such studies are foundational for understanding the physical properties of materials and their potential applications in molecular electronics and pharmacology (Marivel Samipillai et al., 2016).

Properties

IUPAC Name

tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCPMJHKYIRKSA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440362
Record name Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91550-08-2
Record name Tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-acetylpyrrolidine-1-carboxylate
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